

# In-Depth Technical Guide: endo-BCN-PEG2-C2-NHS Ester

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## Compound of Interest

Compound Name: *endo-BCN-PEG2-C2-NHS ester*

Cat. No.: *B8104112*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties and applications of **endo-BCN-PEG2-C2-NHS ester**, a bifunctional linker crucial for advanced bioconjugation, particularly in the fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).

## Core Properties

The **endo-BCN-PEG2-C2-NHS ester** is a versatile chemical tool featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a bicyclo[6.1.0]nonyne (BCN). The NHS ester facilitates covalent linkage to primary amines on proteins and other biomolecules, while the BCN group enables copper-free click chemistry with azide-containing molecules. A hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous environments.<sup>[1]</sup>

## Quantitative Data Summary

For ease of reference, the key quantitative data for **endo-BCN-PEG2-C2-NHS ester** are summarized in the table below.

Property	Value	References
Molecular Weight	450.48 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>22</sub> H <sub>30</sub> N <sub>2</sub> O <sub>8</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	2243565-12-8	<a href="#">[3]</a> <a href="#">[4]</a>

## Experimental Protocols & Methodologies

The utility of **endo-BCN-PEG2-C2-NHS ester** lies in its ability to sequentially or dually modify biomolecules. The following protocols outline the standard procedures for its use in bioconjugation.

### Protocol 1: Amine Labeling via NHS Ester Reaction

This protocol details the conjugation of the **endo-BCN-PEG2-C2-NHS ester** to a protein or other biomolecule containing primary amines (e.g., lysine residues).

Materials:

- Protein or biomolecule of interest
- endo-BCN-PEG2-C2-NHS ester**
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[\[2\]](#)[\[5\]](#)[\[6\]](#)  
(Note: Avoid buffers containing primary amines like Tris, as they compete with the reaction[\[2\]](#)[\[6\]](#)).
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[\[2\]](#)[\[5\]](#)
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
- Purification system (e.g., spin desalting column, gel filtration)[\[4\]](#)[\[5\]](#)

Procedure:

- Preparation of Biomolecule:

- Dissolve the protein/biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.  
[2][5]
- If the biomolecule is in a buffer containing primary amines, exchange it with the recommended reaction buffer using a desalting column or dialysis.
- Preparation of NHS Ester Solution:
  - Immediately before use, dissolve the **endo-BCN-PEG2-C2-NHS ester** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[3]
- Conjugation Reaction:
  - Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester to the biomolecule is a common starting point for optimization.[4][7]
  - Add the calculated volume of the NHS ester stock solution to the biomolecule solution while gently vortexing.
  - Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[5][6]
- Quenching and Purification:
  - (Optional) Quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.[4]
  - Remove excess, unreacted **endo-BCN-PEG2-C2-NHS ester** and byproducts using a spin desalting column or gel filtration appropriate for the size of the conjugated biomolecule.[4]  
The resulting BCN-labeled biomolecule is now ready for the subsequent click chemistry reaction.

## Protocol 2: Copper-Free Click Chemistry with Azide-Modified Molecules

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the BCN-labeled biomolecule and an azide-containing molecule.

#### Materials:

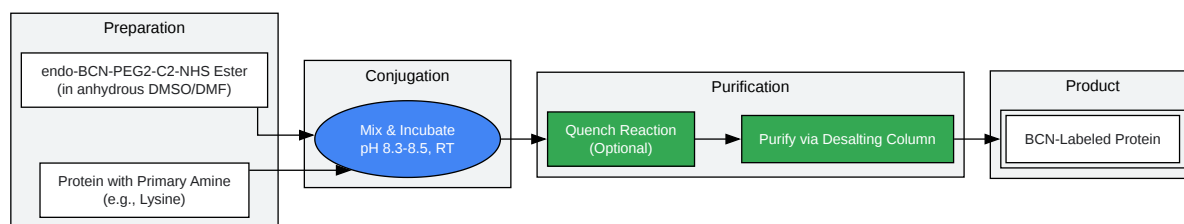
- BCN-labeled biomolecule (from Protocol 1)
- Azide-containing molecule of interest
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable aqueous buffer.[\[7\]](#)
- Purification system (e.g., dialysis, chromatography)

#### Procedure:

- Preparation of Reactants:
  - Ensure the BCN-labeled biomolecule is in a compatible reaction buffer (e.g., PBS).
  - Dissolve the azide-containing molecule in a solvent compatible with the reaction mixture (e.g., DMSO or the reaction buffer).
- Click Reaction:
  - Add a 2- to 5-fold molar excess of the azide-containing molecule to the solution of the BCN-labeled biomolecule.[\[7\]](#)
  - Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.[\[7\]](#) Reaction times may require optimization based on the specific reactants.
- Purification:
  - Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities. The purification method will depend on the nature of the final product and may include dialysis, size exclusion chromatography, or affinity chromatography.

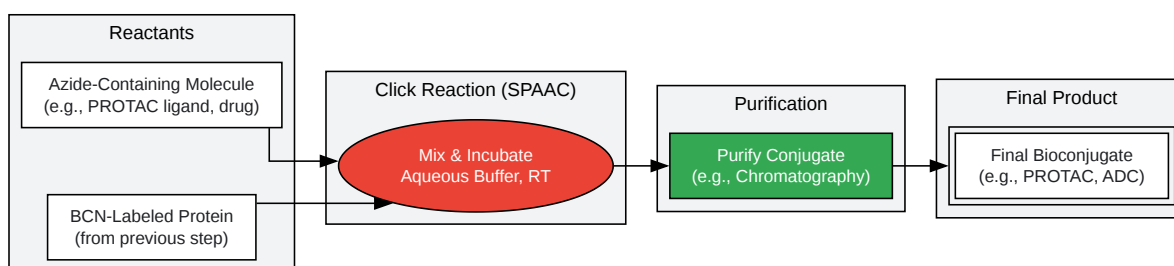
## Visualized Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying chemical principles.



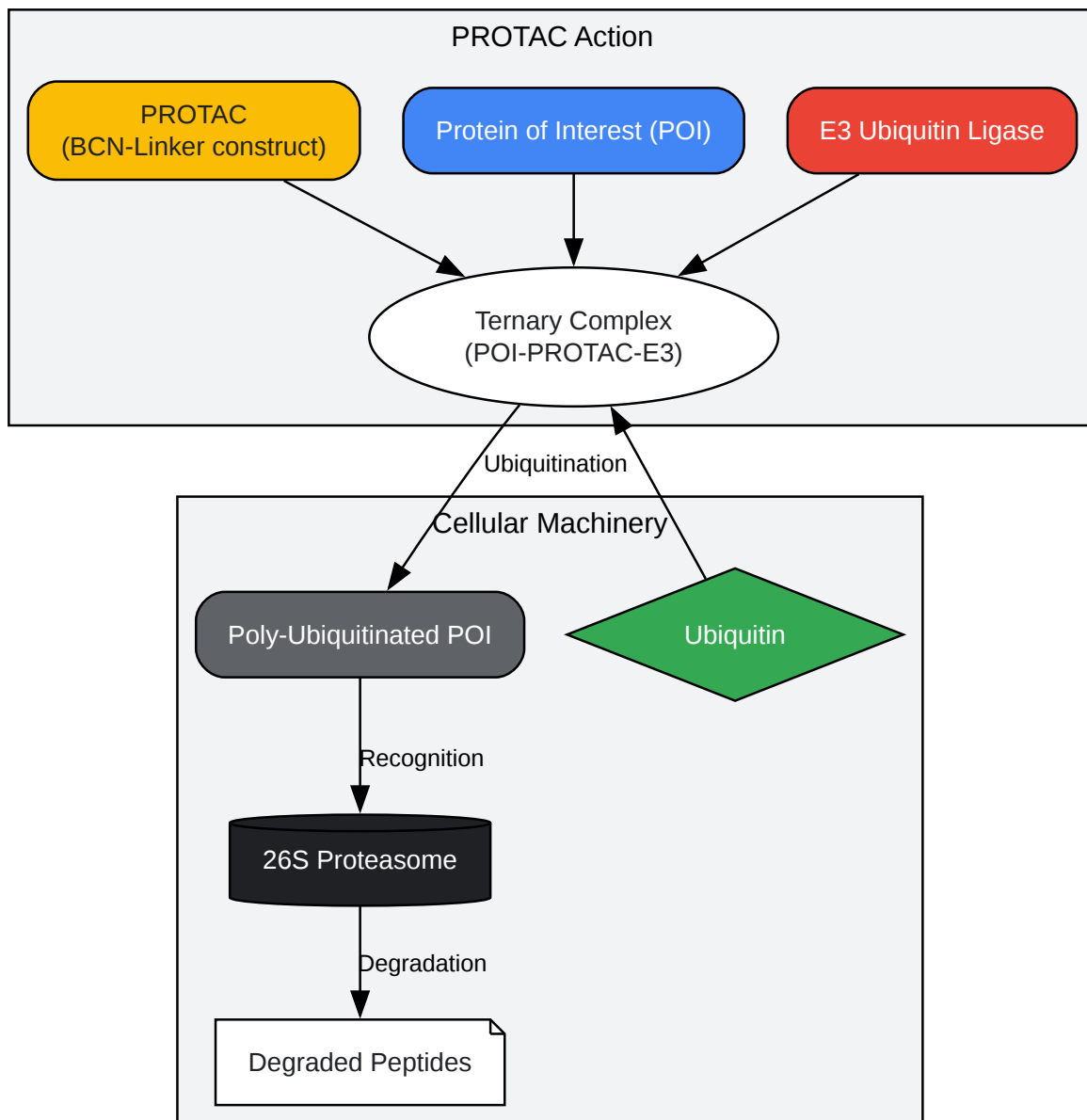
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Caption: Workflow for labeling a protein with **endo-BCN-PEG2-C2-NHS ester**.



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Caption: Workflow for copper-free click chemistry using a BCN-labeled protein.



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Caption: Signaling pathway for PROTAC-mediated protein degradation.

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